molecular formula C23H34N2O3 B2984711 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide CAS No. 921811-37-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide

Cat. No.: B2984711
CAS No.: 921811-37-2
M. Wt: 386.536
InChI Key: DXZXRBRYVYTTRN-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a benzoxazepine-derived compound characterized by a fused benzoxazepin core substituted with an isopentyl group at position 5, two methyl groups at position 3, and a cyclohexanecarboxamide moiety at position 6.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-16(2)12-13-25-19-11-10-18(24-21(26)17-8-6-5-7-9-17)14-20(19)28-15-23(3,4)22(25)27/h10-11,14,16-17H,5-9,12-13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZXRBRYVYTTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a synthetic compound belonging to the oxazepine class. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H32N2O5C_{25}H_{32}N_{2}O_{5}, with a molecular weight of 440.5 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core with isopentyl and dimethyl substituents that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological processes such as neurotransmission or hormonal regulation.

Biological Activity and Therapeutic Applications

Research indicates that compounds within the oxazepine class exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxazepines may demonstrate cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Neuroprotective Effects : Some studies have reported neuroprotective properties for oxazepine derivatives, potentially useful in treating neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A study evaluated the anticancer properties of several oxazepine derivatives. The results indicated significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .
  • In Vivo Studies : Animal model experiments demonstrated that certain oxazepine compounds could reduce tumor size and improve survival rates in mice bearing xenografts of human cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects against various cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases
Enzyme InhibitionModulation of metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzamide Substituents

Compounds N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide (CAS: 921540-54-7) and N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide (CAS: 921811-34-9) share the same benzoxazepin scaffold and isopentyl substitution but differ in their benzamide substituents:

  • 3,5-Dimethoxybenzamide : Methoxy groups at positions 3 and 5 on the benzamide ring.
  • 2,6-Dimethoxybenzamide : Methoxy groups at positions 2 and 4.
Property Target Compound (Cyclohexanecarboxamide) 3,5-Dimethoxybenzamide 2,6-Dimethoxybenzamide
Molecular Formula C₂₅H₃₂N₂O₅ C₂₅H₃₂N₂O₅ C₂₅H₃₂N₂O₅
Molecular Weight 440.5 g/mol 440.5 g/mol 440.5 g/mol
Key Substituents Cyclohexanecarboxamide 3,5-Dimethoxybenzamide 2,6-Dimethoxybenzamide
Potential Impact Enhanced lipophilicity from cyclohexane Polar methoxy groups may improve solubility Steric hindrance from 2,6-substitution may affect binding

Key Insight : The substitution pattern on the benzamide ring influences electronic and steric properties. For example, 2,6-dimethoxy groups may hinder interactions with flat binding pockets compared to the 3,5-substituted analogue .

Analogues with Varied Alkyl Substituents

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide (CAS: 921562-93-8) replaces the isopentyl group with an ethyl chain and introduces a 3,4-dimethylbenzamide substituent:

Property Target Compound (Isopentyl) Ethyl-Substituted Analogue
Molecular Formula C₂₅H₃₂N₂O₅ C₂₂H₂₆N₂O₃
Molecular Weight 440.5 g/mol 366.45 g/mol
Alkyl Substituent Isopentyl (branched C₅) Ethyl (C₂)
Key Impact Increased hydrophobicity and membrane permeability Reduced lipophilicity, potentially lower metabolic stability

Key Insight : The isopentyl group in the target compound likely enhances pharmacokinetic properties (e.g., longer half-life) compared to the ethyl-substituted analogue due to greater lipid solubility .

Comparison with Azepinone Derivatives

N-(Hexahydro-2-oxo-1H-azepin-3-yl)-cyclohexanecarboxamide () shares a cyclohexanecarboxamide group but lacks the benzoxazepin core, instead featuring a seven-membered azepinone ring. This compound is reported as a broad-spectrum chemokine inhibitor with anti-inflammatory activity .

Property Target Compound (Benzoxazepin) Azepinone Derivative
Core Structure Benzoxazepin Azepinone
Bioactivity Undisclosed (structural inference suggests anti-inflammatory potential) Confirmed anti-inflammatory and chemokine-inhibitory activity
Stability Aromatic benzoxazepin core may enhance rigidity Lactam ring (azepinone) forms hydrogen-bonded dimers, improving crystallinity

Key Insight: The benzoxazepin core in the target compound may offer improved aromatic interactions in biological targets compared to the azepinone derivative, though the latter’s hydrogen-bonding propensity (as seen in its crystal structure) could enhance stability .

Research Findings and Limitations

  • Structural-Activity Relationship (SAR) : Substitutions on the benzamide ring and alkyl chains significantly modulate physicochemical and binding properties.
  • Data Gaps : Key parameters (e.g., melting point, solubility, in vitro activity) for the target compound and its analogues are absent in the provided evidence, limiting direct pharmacological comparisons .
  • Synthetic Feasibility : The isopentyl-substituted benzoxazepin derivatives may require more complex synthetic routes compared to ethyl or smaller alkyl analogues .

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